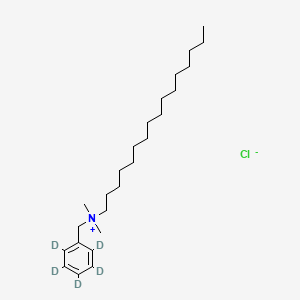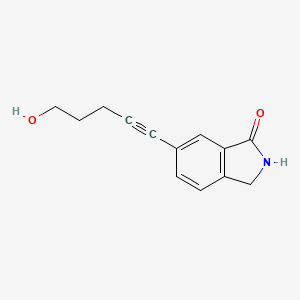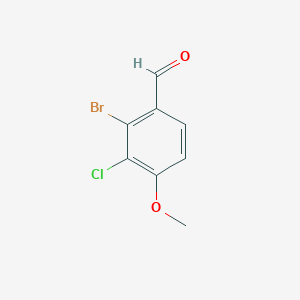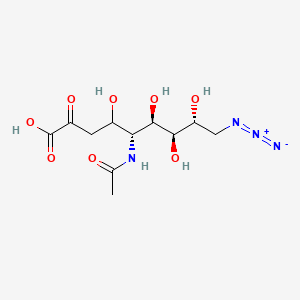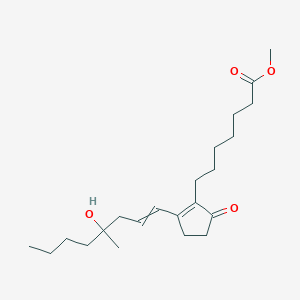
Linezolid N-Oxide-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linezolid N-Oxide-D3 is a derivative of Linezolid, an oxazolidinone antibiotic. This compound is primarily used as a pharmaceutical analytical impurity and is characterized by its molecular formula C16H20FN3O5 . Linezolid itself is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Preparation Methods
The synthesis of Linezolid N-Oxide-D3 involves several steps. One method involves the reaction of 3-fluoro-4-morpholinyl aniline with R-epichlorohydrin, followed by carbonylation to form an oxazolidinone derivative . This derivative undergoes acetylation, hydrolysis, mesylation, and subsequent reactions to yield Linezolid . Another method involves a seven-step continuous flow synthesis without intermediate purification, which is highly efficient and yields Linezolid in 73% isolated yield .
Chemical Reactions Analysis
Linezolid N-Oxide-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include R-epichlorohydrin, sodium acetate, and hydrazine hydrate . The major products formed from these reactions include oxazolidinone derivatives and Linezolid itself .
Scientific Research Applications
Linezolid N-Oxide-D3 is used in various scientific research applications. It is employed in the quantitative analysis of Linezolid in human plasma using mass spectrometry . This compound is also used in pharmacokinetic studies to monitor the efficacy and toxicity of Linezolid . Additionally, it has applications in the development of new antibiotics and the study of bacterial resistance mechanisms .
Mechanism of Action
Linezolid N-Oxide-D3, like Linezolid, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This prevents the formation of the 70S initiation complex, which is essential for bacterial translation . The compound’s mechanism of action involves the inhibition of the initiation complex during protein synthesis, reducing the length of peptide chains and decreasing the rate of translation elongation .
Comparison with Similar Compounds
Linezolid N-Oxide-D3 is unique compared to other oxazolidinone antibiotics due to its specific molecular structure and isotopic labeling. Similar compounds include Tedizolid, which is another oxazolidinone antibiotic with a similar mechanism of action but is generally more effective and tolerable . Other related compounds include various oxazolidinone derivatives used in the treatment of Gram-positive bacterial infections .
Properties
Molecular Formula |
C16H20FN3O5 |
|---|---|
Molecular Weight |
356.36 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 |
InChI Key |
CMFKNYFIQWSUNN-FUPFOCIHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


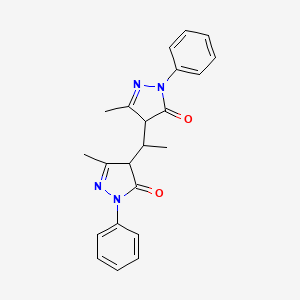
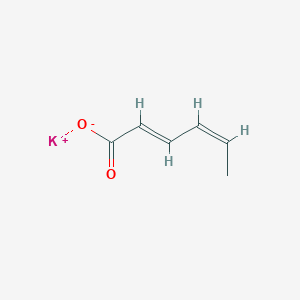
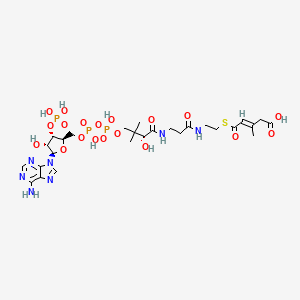
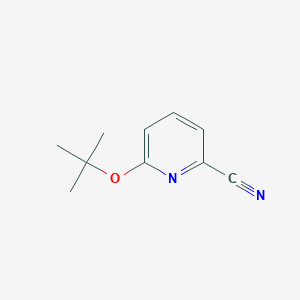

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
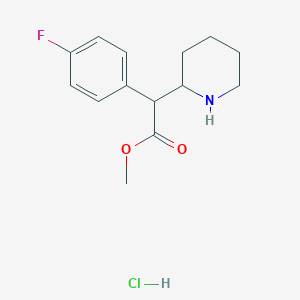
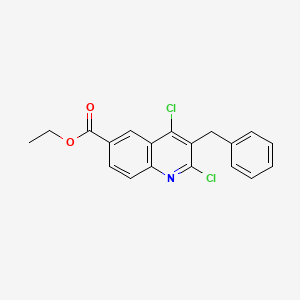
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
